1,3,5-Cyclohexanetriol

描述

1,3,5-Cyclohexanetriol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Cyclohexane-1,3,5-triol, also known as Phloroglucinol , is an organic compound that is used in the synthesis of pharmaceuticals and explosives

Mode of Action

Related compounds in the triketone class of herbicides inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) present in plants

Biochemical Pathways

The inhibition of hppd by related compounds affects the tyrosine catabolism pathway in plants . This could potentially lead to downstream effects such as the disruption of plant growth and development.

Pharmacokinetics

Its solubility in water and other solvents suggests that it may have good bioavailability

Result of Action

The related compound phloroglucinol is known to be used in the synthesis of pharmaceuticals and explosives , suggesting that Cyclohexane-1,3,5-triol may have similar applications.

生物活性

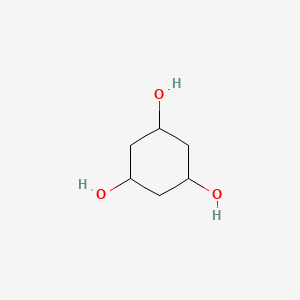

1,3,5-Cyclohexanetriol is a cyclic compound with three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of the cyclohexane ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound can be synthesized from cyclohexane derivatives through several chemical reactions. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems. The compound's structure can be represented as follows:

Biological Activity Overview

- Antitumor Activity : Research has indicated that this compound and its derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells at low concentrations. The cytotoxicity was observed in various cancer cell lines including bladder (MBT2 and T24) and cervical cancer (HeLa) cells .

- Enzymatic Activity : The compound has been utilized as a precursor in synthesizing analogs of vitamin D3, which are known for their roles in calcium metabolism and cellular differentiation. These analogs have shown potential in regulating cell proliferation and differentiation without the adverse calcemic effects associated with natural vitamin D .

- Metal Chelation : this compound derivatives have been studied for their ability to chelate metal ions such as iron(II), which is crucial for their antitumor activity. This chelation mechanism enhances the selectivity towards tumor cells while reducing toxicity to normal cells .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a specific derivative of this compound on human breast cancer cells (SUM149). The derivative was found to induce apoptosis with an IC50 value of approximately 4.3 µM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Synthesis of Vitamin D Analogues

Another research focused on synthesizing vitamin D analogs using this compound as a starting material. These analogs were designed to maximize biological activity while minimizing side effects associated with traditional vitamin D compounds. The study highlighted the importance of modifying the cyclohexane framework to enhance selectivity for target tissues .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target Cells |

|---|---|---|---|

| Tachpyr | Antitumor | 2.2 | Bladder Cancer |

| Vitamin D Analogs | Differentiation | Varies | Breast Cancer |

| Iron Chelator | Cytotoxicity | 30.5 | Normal Cells |

Table 2: Synthetic Pathways Involving this compound

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Curtius Rearrangement | Conversion to desired products | Variable |

| Desymmetrization | Catalyzed reaction for A-ring precursors | High |

科学研究应用

Biomedicine

1,3,5-Cyclohexanetriol has shown potential in biomedical applications primarily due to its role in forming coordination complexes with metal ions. These complexes can be utilized for:

- Antioxidant Activities : Research indicates that fullerenol derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

- Metal Ion Removal : The compound has been studied for its ability to form complexes that facilitate the removal of heavy metals from contaminated water. This application is crucial in environmental remediation efforts .

- Drug Delivery Systems : Its structural properties allow it to act as a carrier for drug molecules, enhancing their solubility and bioavailability .

Analytical Chemistry

In analytical chemistry, this compound plays a pivotal role in the development of novel detection methods:

- Gas-Liquid Microextraction (GLME) : This technique utilizes this compound for the extraction and analysis of volatile compounds in food flavor and fragrance detection. The compound aids in improving the sensitivity and selectivity of the analysis .

- Sensing Applications : The compound has been incorporated into luminescent metal assemblies for optical sensing applications. It can bind to various analytes, enhancing detection capabilities for low-concentration substances like bisphenol A (BPA) .

Materials Science

The unique chemical structure of this compound makes it valuable in materials science:

- Nanocomposites : The compound has been used to synthesize nanocomposites with enhanced properties through coordination with metal ions. These materials exhibit improved mechanical and thermal stability .

- Polymer Chemistry : It serves as a building block for synthesizing various polymers and copolymers that have applications in coatings and adhesives due to their enhanced adhesion properties .

Case Study 1: Antioxidant Properties

A study demonstrated that fullerenol/Fe³⁺ microcapsules synthesized using this compound exhibited effective antioxidant activities. These microcapsules showed good biocompatibility and were able to scavenge hydroxyl radicals effectively .

Case Study 2: Environmental Remediation

Research highlighted the ability of this compound-based complexes to remove lead ions from water. By forming stable complexes with Pb²⁺ ions, these compounds can significantly reduce metal ion concentrations in contaminated environments .

Case Study 3: Drug Delivery

Investigations into drug delivery systems revealed that this compound enhances the solubility of poorly soluble drugs. Its ability to form hydrogen bonds with drug molecules improves their delivery efficiency in biological systems .

化学反应分析

Synthetic Routes and Ring-Closure Reactions

1,3,5-Cyclohexanetriol derivatives are often synthesized via carbocyclic ring-closure reactions. For example:

-

Mercury(II)-Catalyzed Cyclization : A 5-enopyranoside derivative undergoes mercury(II)-catalyzed ring closure to form a cyclohexanetriol intermediate. This method is critical for constructing the carbocyclic core with precise stereochemistry .

-

Stereoselective Reduction : Ketone intermediates (e.g., 2,4,5/3-benzoyloxy-cyclohexanone) are reduced using NaBH(OAc)₃ to yield stereochemically defined cyclohexanetriols. This step ensures high selectivity for axial or equatorial hydroxyl configurations .

Esterification and Etherification

The hydroxyl groups participate in ester and ether formation, enhancing solubility or enabling further functionalization:

-

Benzoylation : Hydroxyl groups react with benzoyl chloride under basic conditions to form esters, improving stability for subsequent reactions .

-

Benzylation : Benzyl ethers are synthesized to protect hydroxyl groups during multi-step syntheses, as seen in the preparation of pseudo-disaccharides .

| Derivatization | Reagents | Application |

|---|---|---|

| Benzoylation | Benzoyl chloride, base | Stabilization of intermediates |

| Benzylation | Benzyl bromide, base | Hydroxyl protection for glycosylation |

Oxidation Reactions

Selective oxidation of hydroxyl groups is feasible but less common due to the compound’s stability:

-

Metal-Chelation-Enhanced Oxidation : Iron(II) chelation by cyclohexanetriol derivatives can promote site-specific oxidation, though this is primarily explored in biological contexts .

Complexation and Supramolecular Chemistry

The hydroxyl arrangement enables metal chelation and supramolecular interactions:

-

Iron(II) Chelation : Derivatives form stable complexes with Fe²⁺, enhancing their antitumor activity by generating reactive oxygen species (ROS) .

-

Host-Guest Complexes : The compound’s structure allows it to act as a host for small organic molecules, useful in drug delivery systems .

| Complex Type | Partners | Biological/Industrial Relevance |

|---|---|---|

| Metal-chelate | Fe²⁺, Cu²⁺ | Antitumor activity via ROS generation |

| Supramolecular | APIs, organic guests | Solubility enhancement for pharmaceuticals |

属性

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。